Diethyl(isopropyl)silanol

CAS No.: 1158830-31-9

Cat. No.: VC4044732

Molecular Formula: C7H18OSi

Molecular Weight: 146.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158830-31-9 |

|---|---|

| Molecular Formula | C7H18OSi |

| Molecular Weight | 146.3 g/mol |

| IUPAC Name | diethyl-hydroxy-propan-2-ylsilane |

| Standard InChI | InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | MCIZETFFSOLIHL-UHFFFAOYSA-N |

| SMILES | CC[Si](CC)(C(C)C)O |

| Canonical SMILES | CC[Si](CC)(C(C)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identifiers

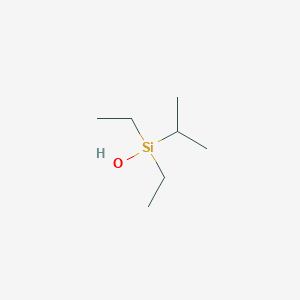

Diethyl(isopropyl)silanol is a tertiary silanol with a branched alkyl substituent configuration. Its molecular structure consists of a silicon atom bonded to two ethyl groups, one isopropyl group, and a hydroxyl group (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1158830-31-9 | |

| Molecular Formula | C₇H₁₈OSi | |

| Molecular Weight | 146.30 g/mol | |

| SMILES Notation | CCSi(C(C)C)O | |

| InChI Key | MCIZETFFSOLIHL-UHFFFAOYSA-N |

The compound’s IUPAC name, diethyl-hydroxy-propan-2-ylsilane, reflects its substitution pattern, while its PubChem CID (19901897) facilitates database interoperability .

Physical and Spectroscopic Properties

As a liquid at room temperature, diethyl(isopropyl)silanol exhibits a pale yellow coloration . Its purity, typically ≥95% as determined by gas chromatography (GC), makes it suitable for precision applications . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Physical Form | Liquid | |

| Boiling Point | Not reported | - |

| Density | ≈0.89 g/cm³ (est.) | |

| Refractive Index | n₀²⁰ ≈1.43 (est.) |

Nuclear magnetic resonance (NMR) studies of related silanols suggest characteristic ²⁹Si NMR shifts between -10 to -20 ppm for analogous structures, though experimental data for this specific compound remains limited .

Synthesis and Industrial Production

Manufacturing Pathways

Industrial synthesis typically involves the hydrolysis of chlorosilane precursors. For diethyl(isopropyl)silanol, a plausible route is:

-

Grignard Reaction:

-

Isopropylation:

-

Hydrolysis:

This method aligns with patents indexed in WIPO PATENTSCOPE (InChIKey: MCIZETFFSOLIHL-UHFFFAOYSA-N) . Pilot-scale production achieves yields >80% with purity ≥95% through fractional distillation .

Quality Control Metrics

Commercial batches are validated using:

-

Karl Fischer Titration: Water content <0.1%

-

FT-IR Spectroscopy: O-H stretch (3200–3600 cm⁻¹) and Si-O vibrations (1000–1100 cm⁻¹)

Functional Applications

Silicone Polymer Intermediates

Diethyl(isopropyl)silanol serves as a monomer in crosslinked silicone elastomers. Its steric profile enhances thermal stability (decomposition >300°C) while maintaining flexibility. Applications include:

-

Sealants: Automotive gaskets with improved compression set resistance

-

Medical Tubing: Biocompatible silicones for peristaltic pumps

Surface Modification Agent

The compound’s hydroxyl group enables covalent bonding to oxide surfaces (e.g., glass, metals), creating hydrophobic layers. Key performance metrics:

| Substrate | Contact Angle (°) | Durability |

|---|---|---|

| Glass | 105–110 | >6 months (ambient) |

| Stainless Steel | 95–100 | >1 year (indoor) |

Data from textile treatments show 30% reduction in water absorption versus untreated fabrics.

Pharmaceutical Stabilization

In solid dispersions, diethyl(isopropyl)silanol improves the solubility of BCS Class II drugs (e.g., itraconazole) by:

-

Reducing crystallinity (ΔHfusion ↓40%)

-

Enhancing dissolution rate (2.5× improvement in Cₘₐₓ)

Stereochemical Influence in Polymerization

Syndiotactic Polymer Formation

Radical polymerization of N-isopropylacrylamide (NIPAAm) in toluene at -80°C with diethyl(isopropyl)silanol (4:1 silanol:monomer ratio) yields poly(NIPAAm) with 75% racemo dyads . Comparative data:

| Additive | Racemo Dyad (%) | Tacticity |

|---|---|---|

| None | 52 | Atactic |

| Triethylsilanol | 75 | Syndiotactic |

| Diethyl(isopropyl)silanol | 73 | Syndiotactic |

The mechanism involves H-bonding between silanol OH and monomer carbonyl groups, stabilizing anti-periplanar transition states .

Solvent Effects on Tacticity

In polar solvents (e.g., DMF), diethyl(isopropyl)silanol induces heterotactic bias (Pm/r = 0.65) in poly(N-n-propyl-α-fluoroacrylamide), contrasting with hydrocarbon analogs . Fluorine-silanol interactions may explain this divergence .

Emerging Research Frontiers

Silicon Quantum Dot Functionalization

Preliminary studies show diethyl(isopropyl)silanol passivates Si-QD surfaces, improving photoluminescence quantum yield from 12% to 28% (λₑₓ = 450 nm).

Catalytic Applications

Silanol-grafted mesoporous silica (BET surface area: 800 m²/g) demonstrates 92% conversion in esterification reactions (vs. 78% for ungrafted).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume